molecular formula C12H16N2O2 B1446207 3-(N-Cbz-amino)-3-methylazetidine CAS No. 1158758-81-6

3-(N-Cbz-amino)-3-methylazetidine

Cat. No.: B1446207
CAS No.: 1158758-81-6
M. Wt: 220.27 g/mol
InChI Key: CZSJEUANCQDUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(N-Cbz-amino)-3-methylazetidine is a compound that features a benzyloxycarbonyl (Cbz) protected amino group attached to a 3-methylazetidine ring. The Cbz group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Biochemical Analysis

Biochemical Properties

3-(N-Cbz-amino)-3-methylazetidine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a substrate for amidation reactions, where it reacts with carboxylic acids to form amides . The nature of these interactions often involves the formation of stable intermediates, which facilitate the synthesis of complex molecules. Additionally, this compound can interact with proteases that cleave the Cbz protecting group, thereby releasing the free amino group for further reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that this compound can affect the expression of genes involved in amino acid metabolism and protein synthesis . This modulation can lead to changes in cellular growth and differentiation, highlighting the compound’s potential in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it can inhibit enzymes involved in the degradation of peptides, thereby enhancing the stability of peptide-based drugs . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential side effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote growth. At high doses, it may exhibit toxic or adverse effects, such as cellular apoptosis or necrosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm to the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes that cleave the Cbz protecting group, releasing the free amino group for further reactions . This metabolic process can affect the levels of metabolites and influence metabolic flux within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation can impact its activity and function, influencing the overall cellular response.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its efficacy in biochemical reactions and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(N-Cbz-amino)-3-methylazetidine typically involves the protection of the amino group using the Cbz group. One common method involves the reaction of 3-methylazetidine with benzyl chloroformate in the presence of a base such as sodium carbonate or sodium bicarbonate to maintain the appropriate pH . This reaction can be carried out in an aqueous medium to facilitate the formation of the desired product.

Industrial Production Methods

For large-scale production, the same synthetic route can be employed with slight modifications to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(N-Cbz-amino)-3-methylazetidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the Cbz protecting group, yielding the free amine.

    Substitution: The compound can participate in substitution reactions where the Cbz group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the Cbz group yields the free amine, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(N-Cbz-amino)-3-methylazetidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable amide bonds.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting neurological and infectious diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-(N-Boc-amino)-3-methylazetidine: Similar to the Cbz-protected compound but uses a tert-butyloxycarbonyl (Boc) group for protection.

    3-(N-Alloc-amino)-3-methylazetidine: Uses an allyloxycarbonyl (Alloc) group for protection.

Uniqueness

3-(N-Cbz-amino)-3-methylazetidine is unique due to the stability and ease of removal of the Cbz protecting group. The Cbz group can be removed under mild conditions, making it suitable for sensitive molecules that may not withstand harsh deprotection conditions required for other protecting groups .

Properties

IUPAC Name

benzyl N-(3-methylazetidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-12(8-13-9-12)14-11(15)16-7-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSJEUANCQDUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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